N-(2-Bromophenyl)-3-(diethylamino)propanamide
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Overview
Description
N-(2-Bromophenyl)-3-(diethylamino)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanamide group with a diethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Bromophenyl)-3-(diethylamino)propanamide can be synthesized through a multi-step process. One common method involves the reaction of 2-bromobenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-3-(diethylamino)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines .
Scientific Research Applications
N-(2-Bromophenyl)-3-(diethylamino)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-3-(diethylamino)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the diethylamino group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromodiphenylamine: Similar structure but lacks the propanamide group.
N-(2-Bromophenyl)propanamide: Similar but without the diethylamino substituent.
2-Bromo-N-phenylaniline: Similar but with different substituents on the phenyl ring.
Uniqueness
N-(2-Bromophenyl)-3-(diethylamino)propanamide is unique due to the presence of both the bromine atom and the diethylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
404597-24-6 |
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Molecular Formula |
C13H19BrN2O |
Molecular Weight |
299.21 g/mol |
IUPAC Name |
N-(2-bromophenyl)-3-(diethylamino)propanamide |
InChI |
InChI=1S/C13H19BrN2O/c1-3-16(4-2)10-9-13(17)15-12-8-6-5-7-11(12)14/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
InChI Key |
ZHWWILDNJMTMGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)NC1=CC=CC=C1Br |
Origin of Product |
United States |
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